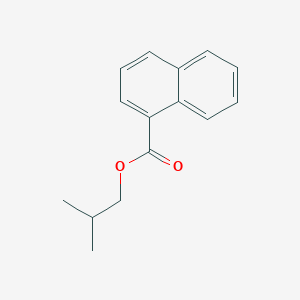![molecular formula C10H11NO3S B14677724 N-[(Benzyloxy)carbonothioyl]glycine CAS No. 36916-55-9](/img/structure/B14677724.png)
N-[(Benzyloxy)carbonothioyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyloxythiocarbonylglycine is a derivative of glycine, an amino acid, with a benzyloxythiocarbonyl protecting group attached to the nitrogen atom. This compound is primarily used in organic synthesis, particularly in peptide synthesis, where it serves as a protecting group for the amino group of glycine. The benzyloxythiocarbonyl group is known for its stability under various reaction conditions and can be removed selectively when needed.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyloxythiocarbonylglycine typically involves the reaction of glycine with benzyloxythiocarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Glycine+Benzyloxythiocarbonyl chloride→N-benzyloxythiocarbonylglycine
Industrial Production Methods
Industrial production of N-benzyloxythiocarbonylglycine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyloxythiocarbonylglycine undergoes several types of chemical reactions, including:
Hydrolysis: The benzyloxythiocarbonyl group can be hydrolyzed under acidic or basic conditions to yield glycine and benzyl alcohol.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Substitution: The benzyloxythiocarbonyl group can be replaced by other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Glycine and benzyl alcohol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted glycine derivatives.
Applications De Recherche Scientifique
N-benzyloxythiocarbonylglycine has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the study of enzyme mechanisms and protein structure by selectively protecting and deprotecting amino groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-benzyloxythiocarbonylglycine involves the selective protection of the amino group of glycine. The benzyloxythiocarbonyl group forms a stable bond with the nitrogen atom, preventing it from participating in unwanted reactions. This protection is crucial in multi-step organic syntheses, where selective deprotection can be achieved under specific conditions to yield the desired product.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyloxycarbonylglycine: Similar to N-benzyloxythiocarbonylglycine but with a benzyloxycarbonyl group instead of a benzyloxythiocarbonyl group.
N-tert-butoxycarbonylglycine: Uses a tert-butoxycarbonyl group as the protecting group.
N-fluorenylmethoxycarbonylglycine: Employs a fluorenylmethoxycarbonyl group for protection.
Uniqueness
N-benzyloxythiocarbonylglycine is unique due to the presence of the sulfur atom in the protecting group, which can impart different reactivity and stability compared to other protecting groups. This uniqueness can be advantageous in specific synthetic applications where selective reactivity is required.
Propriétés
Numéro CAS |
36916-55-9 |
|---|---|
Formule moléculaire |
C10H11NO3S |
Poids moléculaire |
225.27 g/mol |
Nom IUPAC |
2-(phenylmethoxycarbothioylamino)acetic acid |
InChI |
InChI=1S/C10H11NO3S/c12-9(13)6-11-10(15)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,15)(H,12,13) |
Clé InChI |
UYGASEYJDYQGTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=S)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


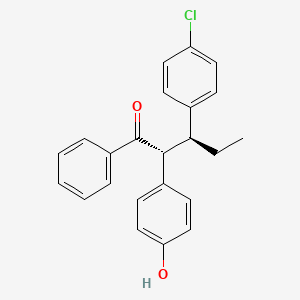

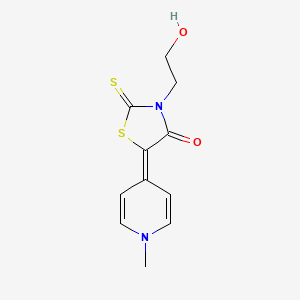
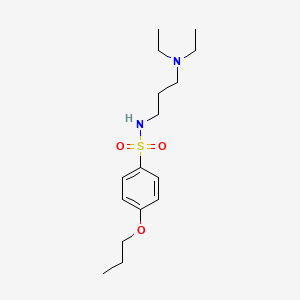
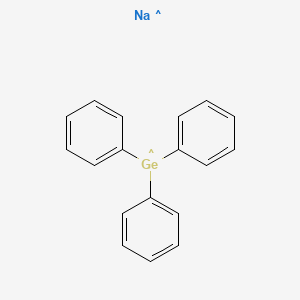
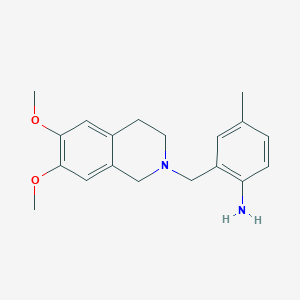

![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
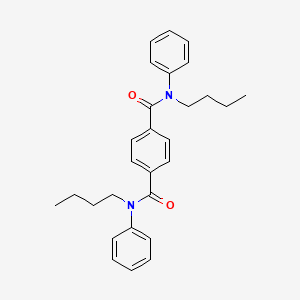
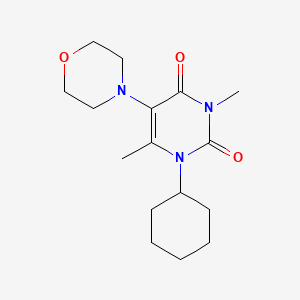
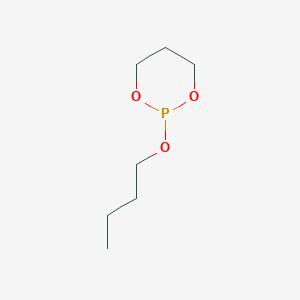
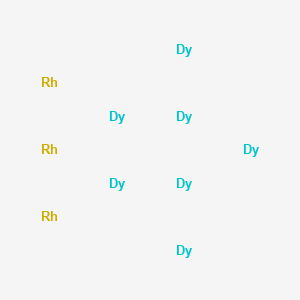
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene)](/img/structure/B14677700.png)
